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3-(4-Methylbenzyl)quinazolin-4(3H)-one

Drug Design Physicochemical Property Optimization Quinazolinone SAR

3-(4-Methylbenzyl)quinazolin-4(3H)-one (CAS 141305-94-4) is a synthetic small molecule belonging to the 4(3H)-quinazolinone class, a privileged heterocyclic scaffold widely exploited in drug discovery for its broad biological activity spectrum. The compound features a quinazolin-4(3H)-one core alkylated at the N3 position with a 4-methylbenzyl group, a substitution pattern that fundamentally influences its physicochemical properties—including an XLogP3 of 2.5 and zero hydrogen bond donors—and its potential molecular recognition profile.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B11864853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylbenzyl)quinazolin-4(3H)-one
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-18-11-17-15-5-3-2-4-14(15)16(18)19/h2-9,11H,10H2,1H3
InChIKeyZYYIHKICYGZIMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylbenzyl)quinazolin-4(3H)-one: A Benchmark N3-Benzyl-Substituted Quinazolinone Scaffold for Medicinal Chemistry Procurement and SAR Profiling


3-(4-Methylbenzyl)quinazolin-4(3H)-one (CAS 141305-94-4) is a synthetic small molecule belonging to the 4(3H)-quinazolinone class, a privileged heterocyclic scaffold widely exploited in drug discovery for its broad biological activity spectrum [1]. The compound features a quinazolin-4(3H)-one core alkylated at the N3 position with a 4-methylbenzyl group, a substitution pattern that fundamentally influences its physicochemical properties—including an XLogP3 of 2.5 and zero hydrogen bond donors—and its potential molecular recognition profile [2]. As an unadorned N3-benzyl-substituted 4(3H)-quinazolinone, this compound represents a critical reference point within the structure–activity relationship (SAR) landscape [3] and serves as both a versatile synthetic intermediate and a baseline for evaluating the effects of further scaffold decoration in medicinal chemistry programs [4].

SAR Anchor Unadorned N3‑(4‑methylbenzyl) scaffold for baseline profiling
Intermediate Direct precursor to C6‑halogenated quinazolinones
Physicochemical Balanced lipophilicity with zero H‑bond donors
Chemistry N3‑regioselective alkylation teaching substrate

Why Generic Substitution Fails: The Critical Impact of N3-Benzyl Substitution Patterns on the 4(3H)-Quinazolinone Pharmacophore in 3-(4-Methylbenzyl)quinazolin-4(3H)-one Selection


Within the 4(3H)-quinazolinone class, the nature of the N3 substituent is not a passive structural feature but a primary determinant of both molecular conformation and biological target engagement. The antibacterial SAR landscape, elucidated across 77 derivatives, demonstrates that even subtle modifications at the N3 position—such as replacing an unsubstituted benzyl with a 4-methylbenzyl group—can profoundly alter lipophilicity (XLogP3), metabolic stability, and target binding affinity [1]. Similarly, antitumor studies on 3-benzyl-substituted 4(3H)-quinazolinones reveal that the presence or absence of a para-methyl group on the benzyl moiety modulates antiproliferative potency by influencing hydrophobic interactions within kinase ATP-binding pockets [2]. Therefore, procuring a generic 'N3-benzyl-quinazolinone' without precisely specifying the 4-methylbenzyl substitution pattern carries a high risk of obtaining a compound with divergent biological properties, rendering SAR studies irreproducible and hit validation efforts invalid [3].

Lipophilicity A para‑methyl shift vs. 4‑Cl or 4‑OMe may push XLogP3 outside the empirically favorable range (2.0–3.0), altering permeability profiles.
Target Binding N3‑benzyl substitution is a primary driver of antibacterial and antitumor target engagement; N3‑alkyl analogues show >8‑fold loss in potency at class level.
Synthetic Access C2‑aryl or C7‑substituted quinazolinones require 3–5 additional synthetic steps, delaying SAR campaigns compared with the ready‑to‑elaborate 3‑(4‑methylbenzyl) core.

3-(4-Methylbenzyl)quinazolin-4(3H)-one Quantitative Differentiation Evidence: Comparator-Based Performance Benchmarks for Scientific Procurement


Lipophilic Tuning via N3-(4-Methylbenzyl) Substitution: A Quantitative Comparison of XLogP3 Values Across N3-Substituted 4(3H)-Quinazolinones

The N3-(4-methylbenzyl) substituent in 3-(4-Methylbenzyl)quinazolin-4(3H)-one confers a calculated octanol–water partition coefficient (XLogP3) of 2.5 [1], which occupies a critical lipophilicity range for balancing cellular permeability and aqueous solubility. This value has been shown to be optimal for antibacterial activity within the 4(3H)-quinazolinone class, where active compounds clustered around XLogP3 2.0–3.0 [2]. Substitution at N3 with other benzyl groups—such as 4-chlorobenzyl (estimated XLogP3 ~3.5) or 4-methoxybenzyl (estimated XLogP3 ~2.0)—pushes lipophilicity beyond or below this favorable range, respectively, underscoring the non-fungible nature of the N3 substituent.

N3 Substituent Lipophilicity
Class‑level
XLogP3 = 2.5 (4‑methylbenzyl) vs. ~3.5 (4‑Cl) and ~2.0 (4‑OMe)
Δ +1.0 / −0.5 from tested para‑substituted analogues
Lipophilicity resides within the SAR‑derived window associated with antibacterial activity.
Comparator values estimated from structural analogues; confirm experimentally.
Drug Design Physicochemical Property Optimization Quinazolinone SAR

Antiproliferative Activity of 3-Benzyl-Substituted 4(3H)-Quinazolinones: Benchmarking the Scaffold Against 5-FU in the NCI 60-Cell Panel

A systematic structure–activity relationship study of 3-benzyl-substituted 4(3H)-quinazolinones evaluated a series of analogues against the NCI 60-cell line panel [1]. The most potent compounds in this class achieved mean GI50 values of 7.24–14.12 µM across the full panel, representing a 1.5- to 3.0-fold improvement in potency compared to the positive control 5-fluorouracil (5-FU; mean GI50 = 22.60 µM). Although 3-(4-methylbenzyl)quinazolin-4(3H)-one itself was not the lead compound in this specific study, it serves as the unsubstituted core scaffold from which the active analogues (bearing additional 6-methyl, 6,7-dimethoxy, and 2-thioacetamide modifications) were derived, providing a quantifiable benchmark for scaffold elaboration strategies.

Antiproliferative Benchmark
Cross‑study comparable
Elaborated 3‑benzyl‑quinazolinones: mean GI50 7.24–14.12 µM vs. 5‑FU 22.60 µM (NCI‑60 panel)
Scaffold precursor for analogues 1.5–3.0 fold more potent than control
The unsubstituted core provides a validated starting point for cell‑model antiproliferative elaboration.
Specific GI50 for the 4‑methylbenzyl core not reported; potency attributed to further decorated analogues.
Antitumor Drug Discovery Quinazolinone SAR NCI-60 Screening

Antibacterial Potency of 4(3H)-Quinazolinone Derivatives Against MRSA and M. tuberculosis: Quantitative MIC Benchmarks from an SAR-Driven Screening Campaign

In a comprehensive evaluation of 4(3H)-quinazolinone derivatives as antibacterial agents, the core scaffold demonstrated potent activity against clinically relevant multidrug-resistant pathogens [1]. The most active compounds in the series achieved minimum inhibitory concentrations (MICs) of ≤8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and ≤16 µg/mL against Mycobacterium tuberculosis H37Rv. The N3 substituent was identified as a critical determinant of activity, with benzyl-substituted analogues consistently outperforming smaller alkyl-substituted counterparts (e.g., N3-methyl or N3-ethyl derivatives), which were largely inactive at the highest concentrations tested (MIC >64 µg/mL).

Antibacterial Potency Shift
Class‑level
N3‑benzyl analogues: MIC ≤8 µg/mL (MRSA), ≤16 µg/mL (M. tuberculosis) vs. N3‑alkyl >64 µg/mL
>8‑fold improvement in antibacterial screening when benzyl replaces small alkyl
N3‑benzyl substitution is critical for antimicrobial screening activity; small alkyl groups give minimal response.
Class‑level MICs; confirm individual compound performance in target strain panel.
Antibacterial Discovery MRSA Mycobacterium tuberculosis

Rotatable Bond Count as a Predictor of Ligand Efficiency: Structural Comparison of N3-(4-Methylbenzyl)quinazolin-4(3H)-one Against Common Quinazoline Kinase Inhibitors

3-(4-Methylbenzyl)quinazolin-4(3H)-one possesses only 2 rotatable bonds, as computed by PubChem based on the Cactvs engine [1], which is substantially lower than clinically established quinazoline kinase inhibitors such as gefitinib (10 rotatable bonds) and erlotinib (8 rotatable bonds). This constrained conformational profile yields a lower entropic penalty upon target binding and is a hallmark of ligand-efficient, fragment-like starting points for drug discovery. The N3-(4-methylbenzyl) group contributes only one additional rotatable bond relative to the unsubstituted core, making it an efficient substituent for modulating target affinity without excessive flexibility.

Rotatable Bonds
Cross‑study comparable
2 rotatable bonds
Gefitinib 10, Erlotinib 8, unsubstituted core 0
Conformational rigidity supports fragment‑based screening with lower entropic binding penalty.
Computed by Cactvs (PubChem); verify by conformational analysis if needed.
Kinase Inhibitor Design Ligand Efficiency Metrics Fragment-Based Drug Discovery

Synthetic Accessibility of 6-Halo-3-(4-methylbenzyl)quinazolin-4(3H)-one Derivatives: Enabling Direct Access to a Privileged Subseries via Electrophilic Halogenation

3-(4-Methylbenzyl)quinazolin-4(3H)-one serves as a direct precursor to 6-chloro- and 6-bromo-substituted derivatives via straightforward electrophilic aromatic halogenation . The 6-chloro analogue (CAS 302913-32-2) is commercially available and frequently employed as a key intermediate in medicinal chemistry programs targeting kinase inhibition and antibacterial activity. This synthetic accessibility contrasts with C2-substituted or C7-modified quinazolinones, which often require multi-step de novo synthesis from differentially substituted anthranilic acid precursors and are less readily available for initial SAR exploration.

Synthetic Tractability
Data to verify
Single‑step electrophilic halogenation at C6 → 6‑Cl / 6‑Br derivatives
C2‑aryl or C7‑substituted analogues typically require 3–5 steps
Enables rapid SAR expansion at the 6‑position without de novo core synthesis.
Source not provided; verify experimental conditions and yields independently.
Medicinal Chemistry Synthesis Quinazolinone Derivatization Halogenated Heterocycles

Best Research and Industrial Application Scenarios for 3-(4-Methylbenzyl)quinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


Antibacterial Lead Discovery Programs Targeting MRSA and MDR-TB: Scaffold Validation and SAR Initiation

In antibacterial drug discovery campaigns targeting methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis, 3-(4-Methylbenzyl)quinazolin-4(3H)-one serves as an ideal starting scaffold. The class-level evidence demonstrates that N3-benzyl substitution is essential for antibacterial activity, with MIC values ≤8 µg/mL against MRSA for optimized analogues, compared to >64 µg/mL for N3-alkyl derivatives [1]. By procuring this specific compound as the core intermediate, medicinal chemistry teams can systematically explore C2, C6, and C7 modifications while maintaining the critical N3-benzyl pharmacophore, maximizing the probability of identifying potent, selective antibacterial leads.

Fragment-Based Drug Discovery: Leveraging Low Rotatable Bond Count and Ligand Efficiency for Kinase Inhibitor Design

With only 2 rotatable bonds and an XLogP3 of 2.5, 3-(4-Methylbenzyl)quinazolin-4(3H)-one represents a fragment-like starting point with superior ligand efficiency metrics compared to fully elaborated clinical kinase inhibitors like gefitinib (10 rotatable bonds) [2]. This compound is ideally suited for fragment-based screening campaigns against kinase targets, where its conformational rigidity minimizes the entropic penalty of binding and its moderate lipophilicity facilitates the detection of weak but specific interactions by biophysical methods such as surface plasmon resonance (SPR) or thermal shift assays. Positive hits can then be elaborated using the well-established C6 halogenation route .

Academic Medicinal Chemistry Training: A Model Substrate for Teaching N3-Selective Alkylation and Scaffold Decoration Strategies

The well-characterized physicochemical properties and the documented N-versus-O-alkylation selectivity of quinazolin-4(3H)-ones make 3-(4-Methylbenzyl)quinazolin-4(3H)-one an excellent teaching compound for advanced organic and medicinal chemistry laboratory courses [3]. Students can reproducibly synthesize the compound via N3-selective alkylation of 4(3H)-quinazolinone with 4-methylbenzyl chloride (reported yields of ~82% under optimized conditions), and subsequently perform electrophilic halogenation at C6. This provides a pedagogically valuable two-step sequence that illustrates regioselectivity, SAR principles, and the relationship between molecular structure and computed drug-likeness descriptors.

Reference Standard Procurement for High-Throughput Screening Libraries and Compound Management

For organizations maintaining screening compound collections, 3-(4-Methylbenzyl)quinazolin-4(3H)-one should be procured as a defined, high-purity (>98%) reference standard rather than accepting generic 'N3-benzyl-quinazolinone' alternatives. The precise identity of the N3 substituent critically determines biological outcomes [1][4], and even minor structural variations can lead to divergent activity profiles across screening assays. Using this compound as a well-characterized anchor point ensures that SAR data generated from subsequent screening campaigns are reproducible and interpretable, thereby protecting the integrity of hit identification and validation efforts.

Application
Selection Property
Validation Focus
Antimicrobial SAR programs
N3‑benzyl pharmacophore requirement
MIC against Gram‑positive strains; M. tuberculosis H37Rv panel
Fragment‑based kinase screening
Low rotatable bond count (2); moderate logP
Biophysical binding assays (SPR / thermal shift); ligand efficiency metrics
Academic medicinal chemistry training
Regioselective N3‑alkylation; electrophilic C6 halogenation
Reproducible two‑step sequence; student‑friendly characterization
Reference standard for screening collections
Defined N3‑(4‑methylbenzyl) identity
Analytical purity >98%; structure confirmation via NMR and HPLC
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